molecular formula C12H11NO3 B14395776 3-Amino-2-(2H-1,3-benzodioxol-5-yl)cyclopent-2-en-1-one CAS No. 87862-76-8

3-Amino-2-(2H-1,3-benzodioxol-5-yl)cyclopent-2-en-1-one

Katalognummer: B14395776
CAS-Nummer: 87862-76-8
Molekulargewicht: 217.22 g/mol
InChI-Schlüssel: NSBLHOGYVHQSHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-2-(2H-1,3-benzodioxol-5-yl)cyclopent-2-en-1-one is an organic compound characterized by a cyclopentenone ring fused with a benzodioxole moiety and an amino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(2H-1,3-benzodioxol-5-yl)cyclopent-2-en-1-one typically involves the reaction of o-aminoacetophenone with piperonal in the presence of a base such as sodium hydroxide. This reaction proceeds via a Claisen-Schmidt condensation mechanism, yielding the desired product in good yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-2-(2H-1,3-benzodioxol-5-yl)cyclopent-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclopentenone ring to a cyclopentanol ring.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, cyclopentanol derivatives, and various substituted amino derivatives.

Wissenschaftliche Forschungsanwendungen

3-Amino-2-(2H-1,3-benzodioxol-5-yl)cyclopent-2-en-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers or advanced materials for electronics.

Wirkmechanismus

The mechanism by which 3-Amino-2-(2H-1,3-benzodioxol-5-yl)cyclopent-2-en-1-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole moiety can participate in π-π interactions, while the amino group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Amino-2-(2H-1,3-benzodioxol-5-yl)cyclopent-2-en-1-one is unique due to its cyclopentenone ring fused with a benzodioxole moiety, which is not commonly found in other similar compounds. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

87862-76-8

Molekularformel

C12H11NO3

Molekulargewicht

217.22 g/mol

IUPAC-Name

3-amino-2-(1,3-benzodioxol-5-yl)cyclopent-2-en-1-one

InChI

InChI=1S/C12H11NO3/c13-8-2-3-9(14)12(8)7-1-4-10-11(5-7)16-6-15-10/h1,4-5H,2-3,6,13H2

InChI-Schlüssel

NSBLHOGYVHQSHZ-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)C(=C1N)C2=CC3=C(C=C2)OCO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.